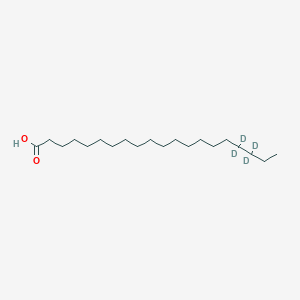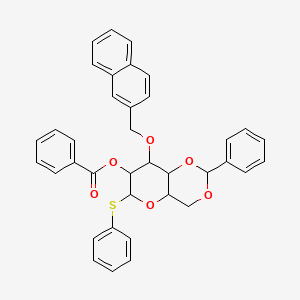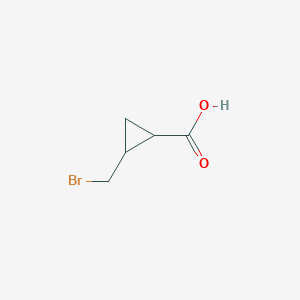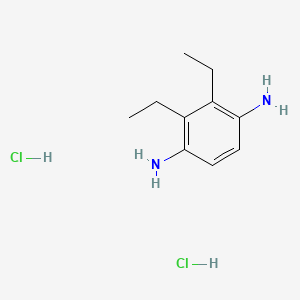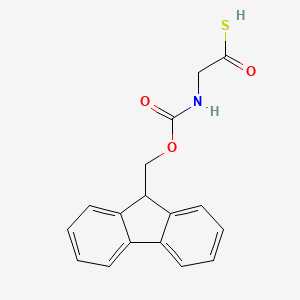
Fmoc-2-aminoethanethioic S-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2-aminoethanethioic S-acid, also known as Ethanethioic acid, 2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-, is a compound with the molecular formula C17H15NO3S and a molecular weight of 313.37 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-aminoethanethioic S-acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .
化学反応の分析
Types of Reactions
Fmoc-2-aminoethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Removal of the Fmoc group to yield the free amine.
科学的研究の応用
Fmoc-2-aminoethanethioic S-acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications.
Material Science: Applied in the development of novel materials with specific properties.
作用機序
The mechanism of action of Fmoc-2-aminoethanethioic S-acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions without affecting other functional groups . This allows for the stepwise assembly of peptides on a solid support, facilitating the synthesis of complex peptides and proteins .
類似化合物との比較
Similar Compounds
Fmoc-Gly-COSH: Similar in structure but with a glycine residue.
Fmoc-2-aminoethanethioic acid: Lacks the S-acid group.
Fmoc-2-aminoethanol: Contains an alcohol group instead of a thiol group.
Uniqueness
Fmoc-2-aminoethanethioic S-acid is unique due to the presence of both the Fmoc protecting group and the thiol group, which allows for versatile chemical modifications and applications in peptide synthesis and bioconjugation .
特性
分子式 |
C17H15NO3S |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid |
InChI |
InChI=1S/C17H15NO3S/c19-16(22)9-18-17(20)21-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,20)(H,19,22) |
InChIキー |
NPJCLVLAVAZHRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


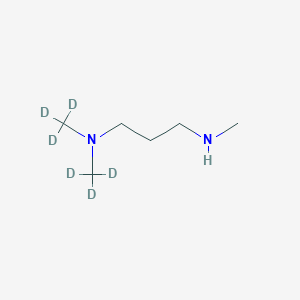
![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
![3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12312596.png)
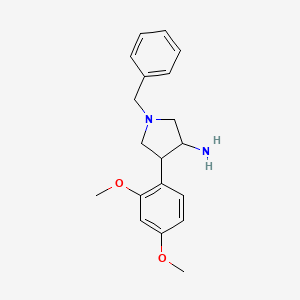

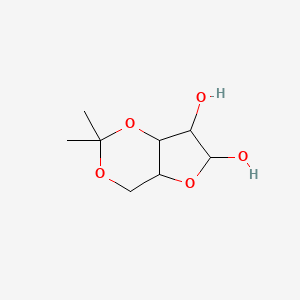

![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/structure/B12312628.png)

